METHYL3-METHOXY-4-(2-METHYLPROPOXY)BENZOATE
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Overview
Description
METHYL3-METHOXY-4-(2-METHYLPROPOXY)BENZOATE: is an organic compound that belongs to the class of ethers It is derived from vanillic acid, a naturally occurring phenolic compound found in various plants
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for preparing ethers, including methyl vanillate, 2-methylpropyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). For example, the synthesis of methyl vanillate, 2-methylpropyl ether can be achieved by reacting methyl vanillate with 2-methylpropyl bromide in the presence of a base .
Industrial Production Methods: Industrial production of ethers often involves the use of catalytic processes. For example, the acid-catalyzed dehydration of alcohols can be used to produce symmetrical ethers. for unsymmetrical ethers like methyl vanillate, 2-methylpropyl ether, the Williamson ether synthesis remains the most practical method .
Chemical Reactions Analysis
Types of Reactions: METHYL3-METHOXY-4-(2-METHYLPROPOXY)BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ether group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically used.
Substitution: Nucleophiles like halides (Cl^-, Br^-) or alkoxides (RO^-) can be used in substitution reactions.
Major Products:
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted ethers or other functionalized compounds .
Scientific Research Applications
METHYL3-METHOXY-4-(2-METHYLPROPOXY)BENZOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals .
Mechanism of Action
The mechanism of action of methyl vanillate, 2-methylpropyl ether involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Methyl propyl ether: Similar in structure but lacks the vanillic acid moiety.
Ethyl vanillate: Similar in structure but has an ethyl group instead of a 2-methylpropyl group.
Vanillin: The parent compound from which methyl vanillate is derived.
Uniqueness: METHYL3-METHOXY-4-(2-METHYLPROPOXY)BENZOATE is unique due to the presence of both the vanillic acid moiety and the 2-methylpropyl ether group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 3-methoxy-4-(2-methylpropoxy)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-9(2)8-17-11-6-5-10(13(14)16-4)7-12(11)15-3/h5-7,9H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKDXKHWGSBZOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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